Ethyl 3-Hydroxy-3-(2-quinolyl)propanoate
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Overview
Description
Ethyl 3-Hydroxy-3-(2-quinolyl)propanoate is an organic compound with the molecular formula C14H15NO3 It is an ester derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(2-quinolyl)propanoate typically involves the esterification of 3-Hydroxy-3-(2-quinolyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxy-3-(2-quinolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of 3-Keto-3-(2-quinolyl)propanoate or 3-Carboxy-3-(2-quinolyl)propanoate.
Reduction: Formation of Ethyl 3-Hydroxy-3-(2-quinolyl)propanol.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(2-quinolyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its quinoline moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(2-quinolyl)propanoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biochemical pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-Hydroxy-3-(2-thienyl)propanoate: Similar structure but with a thiophene ring instead of quinoline.
Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate: Contains a pyridine ring instead of quinoline.
Ethyl 3-Hydroxy-3-(2-phenyl)propanoate: Features a phenyl ring instead of quinoline.
Uniqueness
Ethyl 3-Hydroxy-3-(2-quinolyl)propanoate is unique due to its quinoline ring, which imparts distinct chemical and biological properties. The quinoline moiety is known for its ability to interact with biological macromolecules, making this compound particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-quinolin-2-ylpropanoate |
InChI |
InChI=1S/C14H15NO3/c1-2-18-14(17)9-13(16)12-8-7-10-5-3-4-6-11(10)15-12/h3-8,13,16H,2,9H2,1H3 |
InChI Key |
NXUUYEOFLANLGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=NC2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
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